molecular formula C11H18N2O3S B13843569 methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate

Cat. No.: B13843569
M. Wt: 258.34 g/mol
InChI Key: BHEWJAXNLVWPSC-ZCUBBSJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin methyl ester can be synthesized through several methods. One common method involves the catalytic oxidative carbonylation of diamines using tungsten hexacarbonyl (W(CO)6) as a catalyst . This procedure provides an alternative to the use of phosgene and phosgene derivatives for the formation of the urea moiety. Another method involves the graft co-polymerization of N,N’-methylenebisacrylamide and 2-acrylamido-2-methylpropanesulfonic acid in the presence of biotin methyl ester using photoinitiation with physisorbed benzophenone .

Industrial Production Methods

Industrial production of biotin methyl ester often involves microbial biosynthesis. Advances in synthetic biology have enabled the creation of microbial cell factories that produce biotin and its derivatives, including biotin methyl ester . This method is more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Biotin methyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and oxidation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Aminolysis: Ammonia or primary/secondary alkyl amines.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Biotin and methanol.

    Aminolysis: Biotin amides.

    Oxidation: Various oxidized derivatives of biotin.

Scientific Research Applications

Biotin methyl ester has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Biotin methyl ester can be compared with other biotin derivatives, such as:

  • Biotin p-nitrophenyl ester
  • Diaminobiotin
  • 4-aminobenzoic acid

These compounds share similar structural features but differ in their specific functional groups and applications. Biotin methyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties .

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

methyl 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7?,8-,10?/m0/s1

InChI Key

BHEWJAXNLVWPSC-ZCUBBSJVSA-N

Isomeric SMILES

COC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2

Canonical SMILES

COC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.